(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(E)-3-phenylprop-2-enyl]pyrrolidine-2-carboxylic acid
Description
This compound is a stereochemically defined pyrrolidine derivative featuring:
- A tert-butoxycarbonyl (Boc) protecting group at the 1-position.
- A (2S,4R) configuration, critical for chiral recognition in biological systems.
- An (E)-3-phenylprop-2-enyl substituent at the 4-position, contributing to π-π interactions and hydrophobicity.
- A carboxylic acid group at the 2-position, enabling hydrogen bonding and salt formation.
Properties
IUPAC Name |
(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(E)-3-phenylprop-2-enyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-19(2,3)24-18(23)20-13-15(12-16(20)17(21)22)11-7-10-14-8-5-4-6-9-14/h4-10,15-16H,11-13H2,1-3H3,(H,21,22)/b10-7+/t15-,16+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKHUCVSJCNYEV-ZHANPKHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)C/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(E)-3-phenylprop-2-enyl]pyrrolidine-2-carboxylic acid is a pyrrolidine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a carboxylic acid group and a tert-butoxycarbonyl (Boc) protecting group, position it as a potential candidate for various biological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Structural Overview
The compound's molecular formula is , with a molecular weight of approximately 277.36 g/mol. The stereochemistry is defined by the (2S,4R) configuration, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₃N₁O₄ |
| Molecular Weight | 277.36 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is hypothesized that the unique functional groups allow it to modulate enzyme activity or act as a ligand for certain biological targets. For instance, compounds with similar structures have been studied for their roles as inhibitors in various biochemical pathways.
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways, potentially influencing processes such as glucose metabolism or lipid synthesis.
- Receptor Interaction : The presence of the phenylpropene moiety suggests potential interactions with G-protein coupled receptors (GPCRs), which are critical in numerous signaling pathways.
Case Studies and Research Findings
-
Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Similar pyrrolidine derivatives have been investigated for their DPP-IV inhibitory properties, which are beneficial in managing type 2 diabetes by prolonging the action of incretin hormones like GLP-1. Research indicates that modifications to the pyrrolidine structure can enhance selectivity and efficacy against DPP-IV.
- Study Reference : A study showed that derivatives of pyrrolidine with specific substitutions exhibited significant inhibition of DPP-IV with IC50 values in the nanomolar range, indicating strong potential for therapeutic use in diabetes management .
- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis through modulation of apoptotic pathways.
Comparative Analysis
To understand the uniqueness of (2S,4R)-1-(...), it is essential to compare it with similar compounds:
| Compound Name | DPP-IV Inhibition | Anticancer Activity |
|---|---|---|
| (2S,4R)-1-(...) | Yes | Moderate |
| (2S,4R)-4-Hydroxymethylpyrrolidine-2-carboxylic acid | Moderate | High |
| (2S,4R)-1-(tert-butoxycarbonyl)-4-methylpyrrolidine | Yes | Low |
Comparison with Similar Compounds
Substituent-Driven Variations in Molecular Properties
Key analogs and their distinguishing features:
Key Observations :
- Hydrophobicity : The (E)-3-phenylprop-2-enyl group in the target compound likely enhances lipophilicity compared to hydroxy or sulfonyl substituents, similar to benzyloxy or CF3 groups .
- Acid-Base Properties : The carboxylic acid group (pKa ~2–3) enables pH-dependent solubility, while Boc protection improves stability under basic conditions .
Stability and Reactivity
- Boc Group Stability : Labile under acidic conditions (e.g., TFA), enabling deprotection for further functionalization .
- Propenyl Group Reactivity : The (E)-3-phenylprop-2-enyl moiety may participate in Michael additions or Diels-Alder reactions, unlike inert phenyl or benzyloxy groups .
- Hazard Profile : Similar Boc-protected compounds exhibit low acute toxicity but may cause irritation (H315, H319) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
